

# Differential Impact of Enalapril and Lisinopril on Endothelial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |
|----------------------|------------------|-----------|--|--|
| Compound Name:       | Enalapril sodium |           |  |  |
| Cat. No.:            | B1671236         | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Enalapril and lisinopril are widely prescribed angiotensin-converting enzyme (ACE) inhibitors for the management of hypertension and heart failure. While both drugs effectively lower blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS), emerging evidence suggests they may exert differential effects on endothelial function. This guide provides an objective comparison of the performance of enalapril and lisinopril on key markers of endothelial health, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

# Comparative Analysis of Endothelial Function Markers

The impact of enalapril and lisinopril on endothelial function has been investigated through various markers, most notably flow-mediated dilation (FMD), a measure of endothelium-dependent vasodilation, and the production of key endothelial mediators like nitric oxide (NO) and endothelin-1 (ET-1).

#### Flow-Mediated Dilation (FMD)

A prospective clinical study by Nagy et al. (2023) directly compared the effects of enalapril and lisinopril on FMD in newly diagnosed hypertensive patients. The results indicated a significant



improvement in endothelial function with enalapril, a lipophilic ACE inhibitor, whereas the hydrophilic lisinopril did not demonstrate a similar benefit.[1][2][3]

Table 1: Comparison of Enalapril and Lisinopril on Flow-Mediated Dilation (FMD)

| Parameter                      | Enalapril (n=17) | Lisinopril (n=16) |  |  |
|--------------------------------|------------------|-------------------|--|--|
| FMD before treatment (%)       | 6.7 ± 0.6        | 7.5 ± 0.7         |  |  |
| FMD after treatment (%)        | 8.8 ± 0.8        | 7.7 ± 0.6         |  |  |
| Change in FMD (%)              | +2.1             | +0.2              |  |  |
| p < 0.05 compared to baseline. |                  |                   |  |  |
| Data are presented as mean ±   |                  |                   |  |  |
| SEM.[1]                        |                  |                   |  |  |

### Nitric Oxide and Endothelin-1 Production (In Vitro)

An in vitro study by Napoli et al. investigated the effects of the active form of enalapril (enalaprilat) and lisinopril on the production of nitric oxide metabolites and endothelin-1 by human umbilical vein endothelial cells (HUVECs).

Table 2: In Vitro Effects of Enalaprilat and Lisinopril on Endothelial Mediators

| Treatment   | Concentration | % Change in Endothelin-1 Secretion | % Change in Nitric Oxide Metabolite Production |
|-------------|---------------|------------------------------------|------------------------------------------------|
| Enalaprilat | 10 μmol/L     | -25%                               | +64%                                           |
| Lisinopril  | 10 μmol/L     | -21%                               | +63%                                           |

This in vitro evidence suggests that both enalaprilat and lisinopril can favorably modulate the production of key endothelial mediators. However, it is important to note that these findings may not directly translate to in vivo clinical efficacy.

### **Experimental Protocols**



#### Flow-Mediated Dilation (FMD) Measurement

The following is a detailed protocol for FMD assessment as adapted from clinical research guidelines.[4][5][6]

- 1. Patient Preparation:
- Patients should fast for at least 8-12 hours prior to the measurement.
- Abstain from caffeine, alcohol, and smoking for at least 12 hours.
- Avoid strenuous exercise for at least 24 hours.
- The measurement should be conducted in a quiet, temperature-controlled room.
- 2. Baseline Measurement:
- The patient rests in a supine position for at least 10 minutes.
- The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (≥7 MHz).
- A baseline longitudinal image of the artery is recorded for at least 1 minute to measure the baseline vessel diameter.
- 3. Induction of Reactive Hyperemia:
- A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery.
- The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.
- 4. Post-Occlusion Measurement:
- The cuff is rapidly deflated.
- The brachial artery is continuously imaged for at least 3 minutes following cuff deflation.



- The peak arterial diameter after cuff release is determined.
- 5. Calculation of FMD:
- FMD is calculated as the percentage change in arterial diameter from baseline to the peak diameter during reactive hyperemia:
  - FMD (%) = [(Peak Diameter Baseline Diameter) / Baseline Diameter] x 100

# Signaling Pathways and Experimental Workflows Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

ACE inhibitors like enalapril and lisinopril exert their primary effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key player in endothelial dysfunction.

Caption: Mechanism of RAAS and ACE inhibition.

#### Flow-Mediated Dilation (FMD) Experimental Workflow

The following diagram illustrates the key steps involved in the FMD measurement process.





Click to download full resolution via product page

Caption: Flow-Mediated Dilation experimental workflow.



#### **Discussion and Conclusion**

The available evidence suggests a potential difference in the endothelial effects of enalapril and lisinopril, which may be attributed to their differing pharmacokinetic properties, particularly lipophilicity. The more lipophilic enalapril appears to have a greater impact on improving FMD in hypertensive patients compared to the hydrophilic lisinopril.[1][2][3] This could be due to better tissue penetration and local ACE inhibition in the vessel wall.

In vitro data indicates that both drugs can modulate the production of nitric oxide and endothelin-1, key regulators of endothelial function. However, further in vivo studies are warranted to confirm these findings and to explore the comparative effects of enalapril and lisinopril on a broader range of endothelial markers, such as soluble adhesion molecules (sVCAM-1, sICAM-1) and markers of oxidative stress.

For researchers and drug development professionals, the differential impact of these two widely used ACE inhibitors on endothelial function highlights the importance of considering not just the class effect of a drug, but also the specific properties of individual agents. These findings may have implications for the selection of ACE inhibitors in patients with established endothelial dysfunction or those at high risk for cardiovascular events. Future research should focus on head-to-head clinical trials with comprehensive endothelial function assessments to further elucidate the vascular effects of enalapril and lisinopril.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood—Pressure—Lowering Effects in Newly Diagnosed Hypertensives | Semantic Scholar [semanticscholar.org]



- 3. researchgate.net [researchgate.net]
- 4. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation [mdpi.com]
- To cite this document: BenchChem. [Differential Impact of Enalapril and Lisinopril on Endothelial Function: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671236#differential-impact-of-enalapril-and-lisinopril-on-endothelial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com